
5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine, involves various methods. One common approach is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . Another method involves the use of fluorinating reagents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of high availability fluorinated synthetic blocks and effective fluorinating reagents, along with reliable fluorination technology, has accelerated the development of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyridine ring .
Applications De Recherche Scientifique
5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar properties.
3,5-Difluoro-2,4,6-triazidopyridine: A compound with multiple fluorine atoms and unique reactivity.
Uniqueness
5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its reduced basicity and reactivity compared to other halogenated pyridines make it valuable in various applications .
Propriétés
Formule moléculaire |
C8H9F3N2 |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
5-methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-6(12)7(13-4-5)3-8(9,10)11/h2,4H,3,12H2,1H3 |
Clé InChI |
JYYULIUZWBXUKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)CC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


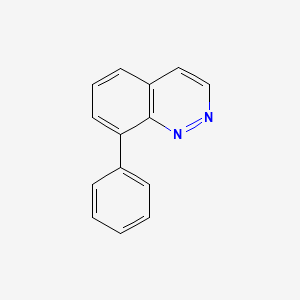
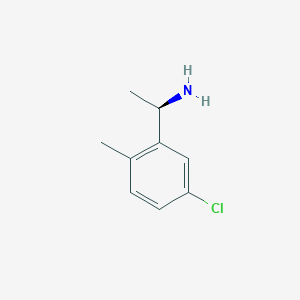
![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)
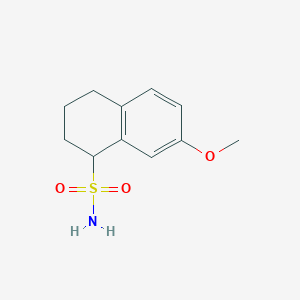
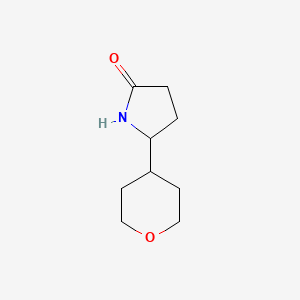
![5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)

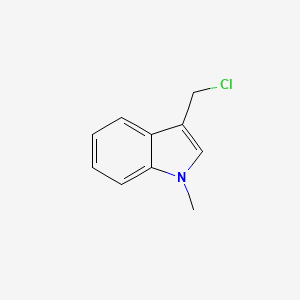

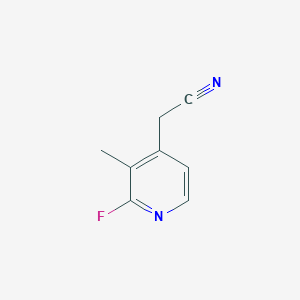

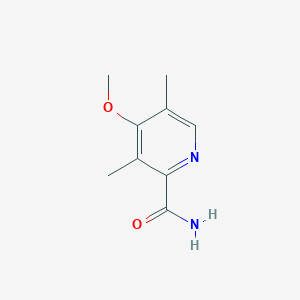
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
